molecular formula C9H6BrNO2 B3228134 2-(Bromomethyl)-5-cyanobenzoic acid CAS No. 1261671-00-4

2-(Bromomethyl)-5-cyanobenzoic acid

Cat. No. B3228134
CAS RN: 1261671-00-4
M. Wt: 240.05 g/mol
InChI Key: CJCNOBKTWGCYDR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyanobenzoic acid is an important organic compound that is widely used in scientific research. It is a member of the benzoic acid family and is commonly referred to as BMCA. The compound has a molecular formula of C9H6BrNO2 and a molecular weight of 244.06 g/mol. BMCA is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

Mechanism of Action

The mechanism of action of BMCA is not well understood, but it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. BMCA has been shown to inhibit the activity of cathepsin K, a protease that is involved in bone resorption. It has also been shown to inhibit the activity of glycogen synthase kinase 3β, a kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BMCA has various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cathepsin K, leading to a decrease in bone resorption. BMCA has also been shown to inhibit the activity of glycogen synthase kinase 3β, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, BMCA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

BMCA has several advantages for lab experiments, including its ease of synthesis, its versatility as a building block for other compounds, and its unique properties. However, there are also some limitations to using BMCA in lab experiments. For example, it has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, BMCA can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving BMCA. One area of research is the development of new compounds based on BMCA that have improved biological activities. Another area of research is the investigation of the mechanism of action of BMCA and its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, there is a need for more studies on the toxicity of BMCA and its potential side effects in humans.

Scientific Research Applications

BMCA is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BMCA is commonly used as a building block for the synthesis of other compounds, including benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have various biological activities, including antimicrobial, antifungal, and antitumor properties.

properties

IUPAC Name

2-(bromomethyl)-5-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCNOBKTWGCYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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